

PIKfyve-IN-1: A Technical Guide for a High-Affinity Chemical Probe

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Compound of Interest

Compound Name: PIKfyve-IN-1

Cat. No.: B15608744

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-1, also known as SGC-PIKFYVE-1, is a potent and selective chemical probe for the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase). PIKfyve is a critical enzyme in the endolysosomal system, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that regulates endosome trafficking, lysosome homeostasis, and autophagy.[1][2][3] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4] **PIKfyve-IN-1** serves as an invaluable tool for elucidating the physiological and pathological roles of PIKfyve, offering a distinct chemotype compared to other known PIKfyve inhibitors like apilimod and YM201636.[5][6] This guide provides an in-depth overview of **PIKfyve-IN-1**, including its mechanism of action, biochemical and cellular activity, selectivity, and detailed experimental protocols for its application.

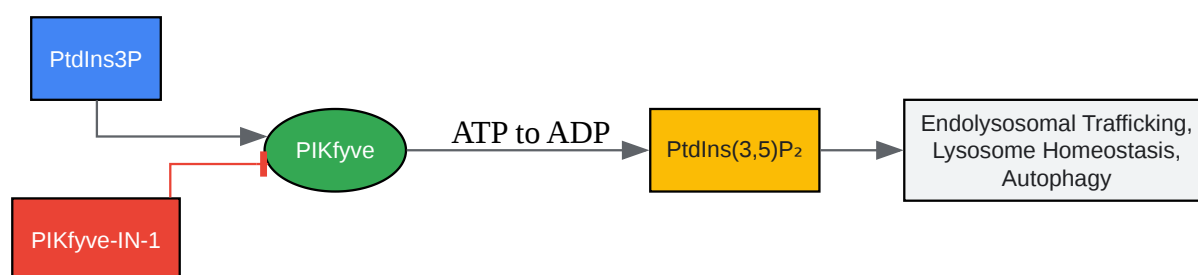
Mechanism of Action

PIKfyve-IN-1 is a cell-active inhibitor that targets the ATP-binding site of PIKfyve, thereby blocking its kinase activity.[6] The primary function of PIKfyve is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns3P) at the 5'-hydroxyl position of the inositol ring, generating PtdIns(3,5)P₂. [1][2] By inhibiting PIKfyve, **PIKfyve-IN-1** disrupts the cellular pool of PtdIns(3,5)P₂, leading to downstream effects on endolysosomal function. This disruption

manifests as enlarged endosomes and cytoplasmic vacuolation due to impaired lysosome fission and homeostasis.[1]

Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway and the point of inhibition by **PIKfyve-IN-1**.



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PIKfyve signaling pathway and inhibition by **PIKfyve-IN-1**.

Biochemical and Cellular Activity

PIKfyve-IN-1 demonstrates high potency in both biochemical and cellular assays. Its inhibitory activity has been quantified using various methods, highlighting its utility as a chemical probe.

Table 1: In Vitro and Cellular Potency of **PIKfyve-IN-1**

Assay Type	Method	Value (IC ₅₀)	Reference(s)
Biochemical	PIKfyve Enzymatic Assay	6.9 nM	[7]
Cellular Target Engagement	PIKfyve NanoBRET™ Assay	4.01 nM	[7]
Antiviral Activity	MHV (Coronavirus) Replication	23.5 nM	[7]
Antiviral Activity	SARS-CoV-2 Replication	19.5 nM	[7]

Kinase Selectivity Profile

A key attribute of a chemical probe is its selectivity for the intended target over other related proteins. **PIKfyve-IN-1** exhibits excellent selectivity across the kinome.

Table 2: Kinome-wide Selectivity of **PIKfyve-IN-1** (SGC-PIKFYVE-1)

Assay Platform	Number of Kinases Profiled	Concentration	Selectivity Score (S_{10})	Off-Targets (PoC < 10)	Reference(s)
KINOMEScan	403	1 μ M	0.02	8 kinases	[5]

PoC: Percent of Control. $S_{10}(1\mu\text{M})$ represents the fraction of kinases inhibited by more than 90% at a 1 μ M concentration. A lower S_{10} value indicates higher selectivity.

The off-target kinases with the highest affinity after PIKfyve were identified as MYLK4 and MAP4K5, with IC_{50} values within 30-fold of the PIKfyve enzymatic IC_{50} .^[5] A structurally similar but inactive compound, SGC-PIKFYVE-1N, is available as a negative control for experiments.^[5]

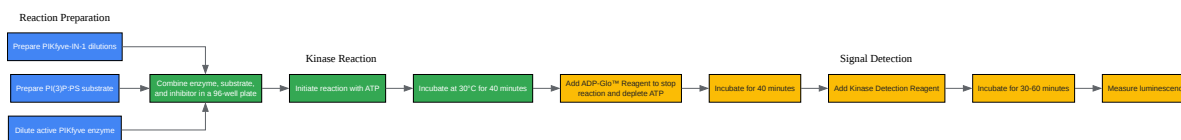
Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **PIKfyve-IN-1** in research.

PIKfyve Biochemical Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the PIKfyve kinase reaction.

Workflow Diagram:



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Workflow for the PIKfyve ADP-Glo™ enzymatic assay.

Methodology:

- Reagent Preparation:
 - Thaw active PIKfyve enzyme, PI(3)P:PS substrate, and kinase buffer on ice.
 - Prepare serial dilutions of **PIKfyve-IN-1** in the appropriate solvent (e.g., DMSO).
 - Prepare the ATP solution to the desired final concentration in kinase buffer.
- Kinase Reaction:
 - In a 96-well plate, add the diluted active PIKfyve enzyme, the PI(3)P:PS substrate, and the **PIKfyve-IN-1** dilutions.
 - Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 μ L.
 - Incubate the plate at 30°C for 40 minutes.
- ADP Detection:

- Terminate the kinase reaction and deplete the remaining ATP by adding 25 μ L of ADP-Glo™ Reagent.
- Incubate the plate at room temperature for 40 minutes.
- Add 50 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for another 30-60 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence using a plate reader.
 - Calculate the IC₅₀ value by fitting the data to a dose-response curve.

PIKfyve NanoBRET™ Target Engagement Assay

This assay measures the binding of **PIKfyve-IN-1** to PIKfyve in living cells.

Methodology:

- Cell Preparation:
 - Transfect HEK293 cells with a PIKfyve-NanoLuc® fusion vector.
 - Culture the transfected cells for 18-24 hours to allow for protein expression.
 - Harvest the cells and resuspend them in Opti-MEM® at a concentration of 2×10^5 cells/mL.
- Assay Setup:
 - Dispense the cell suspension into a 96-well plate.
 - Add the NanoBRET™ tracer and serial dilutions of **PIKfyve-IN-1** to the wells.
 - Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
- Signal Detection:

- Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
- Measure the BRET signal on a luminometer capable of reading two wavelengths (e.g., 450 nm for NanoLuc® and 610 nm for the tracer).
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission/donor emission).
 - Determine the IC₅₀ value from a plot of the BRET ratio against the inhibitor concentration.
[8][9]

Lysosomal Homeostasis Assay (LysoTracker™ Staining)

This assay visualizes the effect of PIKfyve inhibition on lysosomal morphology.

Methodology:

- Cell Culture and Treatment:
 - Plate cells (e.g., HeLa or SH-SY5Y) on coverslips or in glass-bottom dishes.
 - Treat the cells with the desired concentrations of **PIKfyve-IN-1** (e.g., 5 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
- Staining:
 - Prepare a working solution of LysoTracker™ dye (e.g., LysoTracker™ Red DND-99) in pre-warmed cell culture medium at a final concentration of 50-75 nM.[10]
 - Remove the treatment medium and add the LysoTracker™-containing medium to the cells.
 - Incubate for 30 minutes to 2 hours at 37°C.[10]
- Imaging:
 - Replace the staining solution with fresh, pre-warmed medium.

- Observe the cells using a fluorescence microscope with the appropriate filter set.
- Analysis:
 - Capture images and analyze the morphology and distribution of the stained lysosomes. Inhibition of PIKfyve typically leads to the formation of enlarged vacuoles.[\[6\]](#)

Antiviral Replication Assay (qRT-PCR)

This assay quantifies the effect of **PIKfyve-IN-1** on viral replication.

Methodology:

- Infection and Treatment:
 - Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate.
 - Infect the cells with the virus at a specific multiplicity of infection (MOI).
 - Concurrently, treat the cells with serial dilutions of **PIKfyve-IN-1**.
- Sample Collection:
 - At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant.
- RNA Quantification:
 - Lyse the virus in the supernatant and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of viral RNA. This can be done with or without a prior RNA extraction step.[\[6\]](#)
- Data Analysis:
 - Determine the concentration of **PIKfyve-IN-1** that inhibits viral replication by 50% (IC₅₀) by plotting the viral RNA levels against the inhibitor concentration.[\[4\]](#)[\[6\]](#)

Conclusion

PIKfyve-IN-1 is a highly potent and selective chemical probe that is indispensable for investigating the multifaceted roles of PIKfyve in cellular biology and disease. Its well-characterized biochemical and cellular activities, coupled with its distinct chemical structure, make it a superior tool for target validation and for dissecting the downstream consequences of PIKfyve inhibition. The availability of a matched inactive control compound further enhances its utility in rigorous experimental design. By employing the detailed protocols provided in this guide, researchers can effectively utilize **PIKfyve-IN-1** to advance our understanding of PIKfyve-mediated signaling pathways and their therapeutic potential.

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